N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Description
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a synthetic compound featuring a tetrazole ring, a bromophenyl group, and an acetamide moiety. The bromophenyl group may enhance lipophilicity and binding affinity, while the acetamide substituent could influence metabolic stability and solubility.
Properties
Molecular Formula |
C17H16BrN5O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-[4-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3 |
InChI Key |
KTLIPJUUIGLCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Methoxy Group: The tetrazole intermediate is then reacted with 4-hydroxybenzaldehyde to form the methoxyphenyl derivative.
Formation of the Acetamide Moiety: Finally, the methoxyphenyl derivative is reacted with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, potentially inhibiting enzymes or receptors. The bromophenyl group may interact with hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Tetrazole-Containing Pharmaceuticals (e.g., Losartan, Valsartan)
- Key Differences: Losartan (C22H23ClN6O) contains an imidazole and biphenyl group linked to the tetrazole, whereas the target compound substitutes these with an acetamide and methoxy-bromophenyl group. The bromophenyl group in the target compound contrasts with the chlorophenyl or fluorophenyl groups in compounds like candesartan, which influence steric bulk and electronic effects .
Triazole-Thiones (, Compounds [7–9])
- Key Differences :
Physicochemical Properties
Thermodynamic Stability
- Tautomerism : Unlike triazole-thiones in , which exhibit thione-thiol tautomerism, the tetrazole ring in the target compound is less prone to tautomeric shifts, favoring stability in physiological conditions .
Research Findings and Implications
- Synthetic Challenges : The bromophenyl group may complicate regioselectivity in tetrazole formation, requiring optimized catalysts or protecting groups (inferred from ’s Friedel-Crafts reactions) .
- Docking Studies : AutoDock Vina () could predict the target compound’s binding mode to GPCRs, leveraging its tetrazole’s hydrogen-bonding capacity and bromophenyl’s hydrophobic interactions .
- Crystallography : Tools like SHELX () and WinGX () could resolve the compound’s crystal structure, confirming acetamide conformation and packing interactions .
Biological Activity
N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide is a complex organic compound that incorporates a tetrazole ring, methoxy group, and a ketone functional group. Its unique structure suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H15BrN4O2, with a molecular weight of approximately 435.3 g/mol. The presence of the bromophenyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrN4O2 |
| Molecular Weight | 435.3 g/mol |
| Functional Groups | Tetrazole, Methoxy, Ketone |
Pharmacological Potential
The tetrazole moiety in this compound has been associated with various pharmacological activities, including:
- Anti-inflammatory Effects : Compounds containing tetrazole rings have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Research indicates that tetrazoles can exhibit antimicrobial activity against a range of pathogens, potentially due to their ability to disrupt microbial cell membranes or inhibit specific enzymes involved in cell wall synthesis.
These properties are attributed to the compound's ability to interact with biological targets such as enzymes and receptors, mimicking the action of carboxylic acids which are known for their biological significance.
The mechanism by which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The structural components allow for interactions with various receptors, potentially leading to altered signaling pathways that mediate inflammation or microbial resistance.
Study on Antimicrobial Activity
In a study examining the antimicrobial effects of related tetrazole compounds, it was found that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study indicated that the presence of the bromine atom enhanced antibacterial potency due to increased hydrophobic interactions with bacterial membranes .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of tetrazole-containing compounds demonstrated that these molecules could significantly reduce the production of inflammatory mediators in vitro. The findings suggested that the compound could inhibit the NF-kB pathway, a critical regulator of inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
